2-Benzoylcyclohexane-1,3-dione

Catalog No.
S8791049
CAS No.
69629-50-1
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
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2-Benzoylcyclohexane-1,3-dione

CAS Number

69629-50-1

Product Name

2-Benzoylcyclohexane-1,3-dione

IUPAC Name

2-benzoylcyclohexane-1,3-dione

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2

InChI Key

QMNFICMPAXFAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2

2-Benzoylcyclohexane-1,3-dione is an organic compound with the molecular formula C13H12O3C_{13}H_{12}O_3. It features a cyclohexane ring substituted with two carbonyl groups at positions 1 and 3, and a benzoyl group at position 2. This compound belongs to the class of cyclohexane-1,3-diones, which are known for their diverse chemical reactivity and biological activities. The structural characteristics contribute to its functionality in various applications, particularly in herbicides and as intermediates in organic synthesis.

  • Condensation Reactions: It can react with activated carboxylic acids to form acyl derivatives, facilitated by nucleophilic substitution mechanisms .
  • Hydrogenation: The compound can be hydrogenated to yield saturated derivatives, which may have altered biological activity .
  • Dehydrofluorination: Fluorinated derivatives of 2-benzoylcyclohexane-1,3-dione can undergo dehydrofluorination under specific conditions, leading to cyclization reactions that modify their structure and properties .

2-Benzoylcyclohexane-1,3-dione exhibits significant biological activity, particularly as an herbicide. It acts as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase, which is crucial in the biosynthesis of plant pigments. This inhibition leads to bleaching effects in plants, making it effective for weed control . Additionally, its derivatives have shown potential in various biological assays, indicating broader pharmacological applications.

The synthesis of 2-benzoylcyclohexane-1,3-dione can be achieved through several methods:

  • Condensation of Cyclohexane-1,3-diones: The reaction of cyclohexane-1,3-diones with benzoyl chloride or other acylating agents under basic conditions (e.g., using triethylamine) yields the desired product .
  • Fluorination Reactions: Fluorinated analogs can be synthesized through specific fluorination techniques followed by subsequent reactions to introduce the benzoyl group .
  • Hydroxylation and Oxidation: Hydroxylated derivatives can be prepared through oxidation processes that involve treating the compound with oxidizing agents under controlled conditions .

The primary applications of 2-benzoylcyclohexane-1,3-dione include:

  • Herbicides: Its potent inhibitory effects on plant enzymes make it valuable in agricultural chemistry as a selective herbicide.
  • Intermediates in Organic Synthesis: The compound serves as a versatile intermediate for synthesizing various organic compounds due to its reactive functional groups.
  • Pharmaceuticals: Research into its derivatives suggests potential applications in drug development due to their biological activities.

Studies have indicated that 2-benzoylcyclohexane-1,3-dione interacts with various biological targets. Its mechanism of action primarily involves enzyme inhibition, particularly affecting metabolic pathways in plants. Research has also explored its interactions at the molecular level, revealing insights into structure-activity relationships that inform further development of more effective derivatives .

Several compounds share structural similarities with 2-benzoylcyclohexane-1,3-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-AcylcyclopentanedionesCyclopentane ring with acyl substituentsGenerally less stable than cyclohexane derivatives
5-Fluoro-2-benzoylcyclohexane-1,3-dioneFluorinated derivative of 2-benzoylcyclohexaneEnhanced herbicidal activity due to fluorine substitution
4-Benzoyl-2-methylcyclohexane-1,3-dioneMethyl substitution at position 2Variations in biological activity due to steric effects
2-Benzylcyclohexane-1,3-dioneBenzyl instead of benzoyl groupDifferent reactivity patterns and potential applications

The uniqueness of 2-benzoylcyclohexane-1,3-dione lies in its balance of stability and reactivity, making it an effective herbicide while also serving as a versatile building block for further synthetic chemistry. Its specific interactions with biological targets set it apart from similar compounds that may not exhibit the same level of activity or application potential.

2-Benzoylcyclohexane-1,3-dione (CAS 69629-50-1) first emerged in scientific literature in the late 20th century, with its structural characterization and initial synthesis methods documented in patent filings and organic chemistry databases. The compound’s earliest recorded synthesis dates to the 1980s, coinciding with increased interest in cyclohexane-1,3-dione derivatives for agrochemical applications. By 2006, its chemical identity had been formalized in PubChem (CID 10856893), providing standardized descriptors such as its IUPAC name, molecular formula (C₁₃H₁₂O₃), and SMILES notation (C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2). While no single study claims its discovery, patent records from the World Intellectual Property Organization (WIPO) highlight its inclusion in herbicidal formulations by the early 2000s, particularly as a structural analog of leptospermone-derived triketones.

Significance in Organic Chemistry and Agrochemical Research

The compound’s significance stems from its dual role as a synthetic intermediate and a bioactive scaffold. Its 1,3-dione moiety enables chelation of metal ions in enzymatic active sites, making it a potent inhibitor of p-hydroxyphenylpyruvate dioxygenase (HPPD), a target enzyme in herbicide development. Comparative studies rank 2-benzoylcyclohexane-1,3-dione derivatives among the most effective triketones for disrupting plastoquinone biosynthesis in plants, with inhibitory concentrations (I₅₀) as low as 0.18 μM. Structurally, the benzoyl group at the 2-position enhances lipid solubility, facilitating membrane penetration in plant tissues—a critical factor in pre-emergent herbicide design.

The synthesis of 2-Benzoylcyclohexane-1,3-dione through classical methodologies primarily relies on the acylation of cyclohexane-1,3-dione derivatives using various benzoylating agents. The most established classical approaches have demonstrated consistent reproducibility and moderate to high yields across different reaction conditions [1] [2].

The dicyclohexylcarbodiimide coupling method represents one of the most widely employed classical synthesis routes. This approach utilizes dicyclohexylcarbodiimide (2.4 mmol), triethylamine (2.4 mmol), and 4-dimethylaminopyridine (0.2 mmol) in dichloromethane as the reaction medium [1]. The reaction proceeds at room temperature over a 24-hour period, yielding the desired 2-acylcyclohexane-1,3-dione derivatives in yields ranging from 62% to 77%. The mechanism involves the initial formation of an activated carboxylic acid intermediate through reaction with dicyclohexylcarbodiimide, followed by nucleophilic attack by the cyclohexane-1,3-dione substrate [1]. After reaction completion, the mixture undergoes standard workup procedures including dilution with dichloromethane, acid treatment with 1 M hydrochloric acid, and extraction with ether. The organic extracts are subsequently washed with brine, dried over sodium sulfate, and concentrated for purification [1].

The direct acylation approach using benzoyl chloride provides an alternative classical synthesis route with enhanced efficiency. This method typically employs benzoyl chloride as the acylating agent in combination with various base catalysts, operating in ethanol or acetonitrile solvent systems . The reaction temperature ranges from 25°C to 60°C, with reaction times spanning 4 to 8 hours. This approach consistently delivers yields between 85% and 95%, representing a significant improvement over the dicyclohexylcarbodiimide method . The enhanced yields are attributed to the higher reactivity of acid chlorides compared to carboxylic acids, enabling more complete conversion under milder conditions.

The benzamide/sulfuryl chloride methodology offers a versatile classical approach that has demonstrated exceptional yield ranges from 60% to 99% [4]. This method involves the formation of an iminium salt intermediate through the interaction of benzamide with sulfuryl chloride, which subsequently converts the aromatic cyclohexane-1,3-dione substrate to the corresponding benzoyl derivative [4]. The reaction mechanism proceeds through fast elimination steps involving the removal of hydrogen chloride and sulfuric acid. The reaction conditions can be varied across different organic solvents with temperatures ranging from 25°C to 80°C and reaction times between 3 to 12 hours [4].

Modern Catalytic Approaches for Benzoylation

Contemporary catalytic methodologies for synthesizing 2-Benzoylcyclohexane-1,3-dione have revolutionized the field through enhanced selectivity, reduced reaction times, and improved environmental sustainability. These approaches leverage advanced catalyst systems that enable precise control over reaction outcomes while minimizing waste generation.

Metal triflate catalysis represents a breakthrough in modern benzoylation chemistry. Copper(II) triflate has emerged as the most efficient catalyst for benzoylation reactions, particularly when employed in ionic liquid media such as 1-butyl-3-methylimidazolium tetrafluoroborate [5]. This catalytic system achieves quantitative conversion of benzoyl chloride and aromatic substrates within one hour at moderate temperatures. The exceptional selectivity is demonstrated by the ortho/para product ratio of 4/96, indicating highly regioselective benzoylation [5]. The catalyst loading typically ranges from 5 to 10 mol%, and the system delivers yields between 95% and 99% under optimized conditions. The ionic liquid medium provides additional advantages including catalyst recyclability and reduced environmental impact compared to conventional molecular solvents [5].

N-heterocyclic carbene organocatalysts have introduced unprecedented levels of enantioselectivity to benzoylation reactions. These catalysts operate through unique umpolung mechanisms that invert the polarity of carbonyl carbons, enabling selective formation of carbon-carbon bonds [6]. The catalytic system requires catalyst loadings between 5 and 20 mol% and operates effectively in tetrahydrofuran/acetonitrile solvent mixtures at temperatures ranging from 60°C to 100°C. The enantioselectivity achieved frequently exceeds 90% enantiomeric excess, making this approach particularly valuable for asymmetric synthesis applications [6]. Yields typically range from 70% to 95%, with the variation dependent on substrate structure and reaction conditions.

Immobilized peptide organocatalysts represent an innovative approach that combines the advantages of heterogeneous catalysis with the selectivity of peptide-based systems [7]. These catalysts demonstrate remarkable regioselectivity, with specific examples showing exclusive benzoylation at particular positions on complex substrates. For instance, the peptide catalyst H-Phe-Pro-Ala-Leu-Lys-(Gly linker)-resin exclusively promotes benzoylation at position 11 of ouabagenin, a steroid derivative with multiple free hydroxyl groups [7]. The catalyst loading is typically 10 mol%, and reactions proceed at room temperature. While yields can vary significantly (35% to 96% depending on substrate), the exceptional selectivity and catalyst recyclability make this approach valuable for complex molecule synthesis [7]. The catalyst maintains both activity and selectivity through multiple reaction cycles, demonstrating practical sustainability [7].

Base metal catalysts utilizing copper or iron have emerged as environmentally friendly alternatives to precious metal systems. These catalysts operate under aerobic conditions using molecular oxygen as the stoichiometric oxidant [8]. The catalyst loading is typically low (1-5 mol%), and reactions proceed at elevated temperatures (80-120°C). The system demonstrates excellent chemoselectivity for benzylic oxidation reactions, with yields ranging from 60% to 90% [8]. The use of molecular oxygen as the oxidant eliminates the need for stoichiometric oxidizing agents, significantly reducing waste generation and improving the environmental profile of the synthesis.

Solvent Effects and Reaction Optimization Strategies

Solvent selection profoundly influences both the reaction rate and selectivity of 2-Benzoylcyclohexane-1,3-dione synthesis. Comprehensive investigations have revealed that solvent polarity, hydrogen bonding capacity, and coordination ability all contribute to determining optimal reaction outcomes.

Dichloromethane serves as the benchmark solvent for many benzoylation reactions, providing moderate reaction rates and good selectivity [9]. With a polarity index of 3.1, dichloromethane offers an optimal balance between solubilizing reactants and maintaining reasonable reaction kinetics. Yields typically range from 70% to 85% under standard conditions, making it suitable for routine synthetic applications [9]. The solvent's low boiling point facilitates easy removal during workup procedures, and its chemical inertness prevents interference with sensitive catalytic systems.

Acetonitrile has emerged as a superior solvent choice for many modern catalytic systems, delivering enhanced reaction rates and excellent selectivity [10]. With a polarity index of 5.8, acetonitrile effectively coordinates to metal centers while providing good solvation for polar intermediates. Closed-loop optimization studies have identified acetonitrile as optimal for regioselective benzoylation reactions, particularly when combined with benzoic anhydride and triethylamine [10]. Yields consistently range from 75% to 90%, representing a significant improvement over less polar solvents. The combination of fast conversion rates and high selectivity makes acetonitrile particularly valuable for complex substrate transformations.

Tetrahydrofuran demonstrates exceptional performance in mixed solvent systems, particularly when combined with acetonitrile in optimized ratios [10]. Optimization studies have revealed that 1:1 mixtures of tetrahydrofuran and acetonitrile provide superior results compared to individual solvents. The yields achieved in these mixed systems range from 68% to 87%, with the specific ratio dependent on substrate structure and catalyst choice [10]. The enhanced performance is attributed to the complementary solvation properties of the two solvents, with tetrahydrofuran providing good coordination to metal centers while acetonitrile maintains high polarity for intermediate stabilization.

Dimethyl sulfoxide exhibits remarkable efficiency for oxidative benzoylation reactions, particularly those involving base metal catalysts [11]. The high polarity index of 7.2 enables excellent solvation of charged intermediates, resulting in very fast reaction rates and exceptional selectivity. Yields frequently range from 80% to 95% under optimized conditions [11]. However, the high boiling point of dimethyl sulfoxide can complicate workup procedures, and its coordinating nature may interfere with certain catalyst systems.

Ionic liquids represent a revolutionary approach to solvent optimization, offering recyclability and enhanced selectivity [5]. The 1-butyl-3-methylimidazolium tetrafluoroborate system demonstrates exceptional performance for metal triflate-catalyzed benzoylations, achieving yields between 85% and 99% with outstanding regioselectivity [5]. The ionic liquid medium enables catalyst recycling while maintaining performance over multiple reaction cycles. The enhanced selectivity (ortho/para ratio of 4/96) compared to conventional molecular solvents (7/93) demonstrates the unique advantages of ionic liquid media [5].

Reaction concentration optimization has revealed unexpected relationships between substrate loading and catalyst efficiency. Studies on cyclohexane-1,3-dione derivatives have demonstrated that higher concentrations of the dione substrate can actually decrease reaction rates due to buffering effects in non-aqueous solutions [11]. By limiting the loading of 1,3-cyclohexanedione and optimizing reaction concentrations, catalyst loadings can be reduced by as much as 450-fold compared to previously reported conditions while achieving higher yields and improved diastereoselectivities [11]. This discovery has significant implications for large-scale synthesis, as it enables dramatic reductions in catalyst consumption while improving reaction efficiency.

Purification Techniques and Yield Maximization

The purification of 2-Benzoylcyclohexane-1,3-dione requires careful selection of techniques that balance efficiency, yield recovery, and purity requirements. Modern purification strategies have evolved to maximize product recovery while achieving the high purity standards required for subsequent synthetic transformations.

Flash chromatography represents the most widely employed purification technique for 2-Benzoylcyclohexane-1,3-dione derivatives, offering rapid separation with excellent yield recovery [12] [13]. The optimal eluent systems typically employ hexanes/ethyl acetate gradients ranging from 7:3 to 6:2:2, with the specific ratio dependent on substrate polarity and substitution patterns [12]. Recovery yields consistently range from 85% to 95%, while achieving purities exceeding 95% [12]. The technique requires 2 to 4 hours for completion, making it suitable for routine synthetic applications. The primary advantage lies in the fast, efficient separation capability, though the requirement for silica gel and relatively large solvent volumes represents limitations for large-scale applications [12].

Recrystallization techniques provide the highest purity products, consistently achieving greater than 98% purity for 2-Benzoylcyclohexane-1,3-dione derivatives [14] [15]. The optimal solvent systems typically involve methanol/water mixtures, with the specific composition adjusted based on substrate solubility characteristics [14]. Recovery yields range from 75% to 90%, with the variation dependent on the crystallization conditions and substrate structure [14]. The recrystallization process requires 12 to 24 hours for completion due to the slow cooling and crystallization kinetics necessary for high-quality crystal formation [15]. The primary advantages include exceptional purity and simple procedural requirements, though the time-consuming nature and potential material losses during crystallization represent significant limitations [15].

Column chromatography offers a scalable alternative that provides good purification efficiency with moderate purity requirements [16]. The typical eluent systems employ petroleum ether/ethyl acetate gradients ranging from 5:1 to 4:1, with optimization based on the specific separation requirements [16]. Recovery yields consistently range from 80% to 92%, while achieving purities exceeding 90% [16]. The technique requires 3 to 6 hours for completion and can be scaled to accommodate larger quantities of material. The primary advantages include scalability and versatility across different substrate types, though the requirement for large solvent volumes and extended processing times represent practical limitations [16].

Crystallization from hot solvents has emerged as a highly effective purification technique that combines the advantages of recrystallization with improved yield recovery [17]. This approach utilizes isopropanol/methanol mixtures as the crystallization medium, with the solvent composition optimized for each specific substrate [17]. Recovery yields range from 88% to 96%, representing a significant improvement over conventional recrystallization techniques [17]. The achieved purity consistently exceeds 97%, making this approach suitable for applications requiring high-purity materials. The crystallization process requires 4 to 8 hours for completion, offering a reasonable balance between processing time and product quality [17]. The technique demonstrates particular effectiveness for compounds that exhibit favorable crystallization behavior in alcohol-based solvent systems.

The optimization of purification protocols requires careful consideration of the relationship between crystallization kinetics and crystal quality. Slower cooling rates during crystallization processes consistently produce larger, higher-quality crystals with improved purity [15]. However, the extended processing times required for optimal crystallization must be balanced against practical synthetic timelines. The selection of appropriate crystallization solvents depends on achieving optimal solubility at elevated temperatures while maintaining minimal solubility at reduced temperatures [15]. This solubility differential drives the crystallization process and determines both yield recovery and final product purity.

Advanced purification techniques have incorporated process analytical technology to monitor crystallization progress and optimize conditions in real-time [18]. These approaches enable precise control over crystal nucleation and growth processes, resulting in improved yield recovery and consistent product quality. The integration of automated monitoring systems allows for systematic optimization of crystallization parameters, including cooling rates, solvent composition, and seeding strategies. These advanced approaches have demonstrated yield improvements of up to 15% compared to conventional crystallization techniques while maintaining or improving product purity standards [18].

MethodReagentsSolventTemperature (°C)Time (hours)Yield (%)Reference
Dicyclohexylcarbodiimide (DCC) CouplingDCC (2.4 mmol), TEA (2.4 mmol), DMAP (0.2 mmol)Dichloromethane (40 mL)Room temperature2462-77 [1]
Benzamide/Sulfuryl Chloride MethodBenzamide, Sulfuryl chlorideVarious organic solvents25-803-1260-99 [4]
Chlorosulfonyl Isocyanate (CSI) MethodCSI (1.1 eq), TfOH (0.1 eq)Dichloromethane (10 mL)Room temperature373-92 [19]
Direct Acylation with Benzoyl ChlorideBenzoyl chloride, Base catalystEthanol/Acetonitrile25-604-885-95
Anhydride-Based BenzoylationBenzoic anhydride, Base catalystTHF/Acetonitrile mixturesRoom temperature1-463-90 [20]
Catalyst TypeCatalyst Loading (mol%)Solvent SystemTemperature (°C)SelectivityYield Range (%)Reference
Metal Triflates (Cu(OTf)₂)5-10Ionic liquid [bmim][BF₄]25-80o/p = 4/9695-99 [5]
NHC Organocatalysts5-20THF/MeCN mixtures60-100High enantioselectivity (>90% ee)70-95 [6]
Immobilized Peptide Catalysts10Organic solventsRoom temperatureRegioselective35-96 [7]
Base Metal Catalysts (Cu/Fe)1-5Molecular oxygen atmosphere80-120Chemoselective60-90 [8]
Lewis Acid Catalysts0.1-1Dichloromethane0-25High regioselectivity80-95 [11]
SolventPolarity IndexReaction Rate EffectYield Impact (%)SelectivityNotes
Dichloromethane3.1Moderate70-85GoodStandard conditions
Acetonitrile5.8Fast75-90ExcellentHigh conversion rates
Tetrahydrofuran (THF)4.0Fast68-87GoodOptimal for mixed systems
Toluene2.4Slow60-75ModerateRequires heating
Dimethyl sulfoxide (DMSO)7.2Very fast80-95ExcellentBest for oxidative conditions
Ethanol5.2Moderate65-80GoodEnvironmentally friendly
Water9.0Slow50-70PoorGreen but low efficiency
Ionic liquidsVariableEnhanced85-99ExcellentRecyclable catalyst system
Purification MethodEluent SystemRecovery Yield (%)Purity AchievedTime RequiredAdvantagesLimitations
Flash ChromatographyHexanes/EtOAc (7:3 to 6:2:2)85-95>95%2-4 hoursFast, efficient separationRequires silica gel
RecrystallizationMethanol/Water75-90>98%12-24 hoursHigh purity, simple procedureTime consuming, material loss
Column ChromatographyPetroleum ether/EtOAc (5:1 to 4:1)80-92>90%3-6 hoursScalable, versatileLarge solvent volumes
Preparative TLCHexanes/EtOAc (4:1)70-85>92%1-2 hoursSmall scale, quickLimited scale
Crystallization from hot solventIsopropanol/Methanol88-96>97%4-8 hoursSimple, high puritySolvent dependent

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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